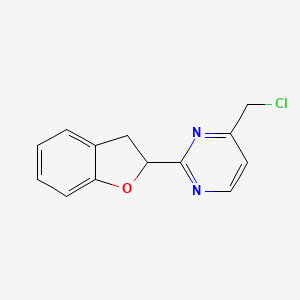

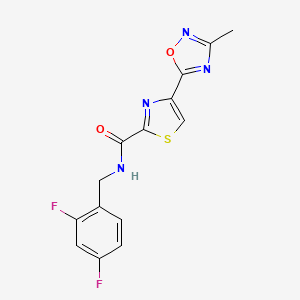

![molecular formula C19H17N5O B2419269 3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893937-04-7](/img/structure/B2419269.png)

3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,3-triazole ring (a five-membered ring with three nitrogen atoms) . The specific positions of the methylphenyl groups in the given compound could influence its properties and reactivity.Chemical Reactions Analysis

Triazolopyrimidines can undergo various reactions. For example, in warm alkaline solution, 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine underwent ring fission to give 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, some triazolopyrimidines exhibit excellent insensitivity toward external stimuli and good detonation performance, suggesting potential use as energetic materials .科学的研究の応用

Antibacterial Activity

The synthesis and characterization of novel derivatives of pyrimidine, which contain the triazolopyrimidine ring, have demonstrated antibacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. Such compounds are synthesized through condensation reactions and characterized by spectroscopic techniques and DFT calculations, highlighting their potential in developing new antibacterial agents (Lahmidi et al., 2019).

Supramolecular Chemistry

Triazolopyrimidines have been explored as ligands for co-crystallization with macrocyclic compounds, forming solid compounds that exhibit extensive hydrogen-bonding interactions. This application underscores the role of triazolopyrimidines in the construction of 2D and 3D supramolecular architectures, which are of interest in materials science and nanotechnology (Fonari et al., 2004).

Antimicrobial and Antitumor Agents

Several studies have synthesized new derivatives of triazolopyrimidine with potential antimicrobial and antitumor activities. These compounds have been evaluated for their efficacy against various microorganisms and cancer cell lines, indicating their promise in developing new therapeutic agents (Farghaly & Hassaneen, 2013).

Enzyme Inhibition

Triazolopyrimidine derivatives have been identified as potent inhibitors of specific enzymes, such as the phosphatidylinositol 3-kinase (PI3K) enzyme. This inhibition is crucial for regulating various biological processes, including cell growth and metabolism, highlighting the compound's potential in treating diseases associated with enzyme dysregulation (Sanchez et al., 2012).

作用機序

Target of Action

The primary target of 3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

This compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound interacts with LSD1, inhibiting its activity and leading to changes in the methylation status of lysine residues .

Result of Action

When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited . This leads to changes in gene expression, which can suppress cell migration . This suggests that the compound could potentially be used to inhibit the proliferation and migration of cancer cells .

特性

IUPAC Name |

3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-13-5-3-7-15(9-13)11-23-12-20-18-17(19(23)25)21-22-24(18)16-8-4-6-14(2)10-16/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZZLMKGMSKCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

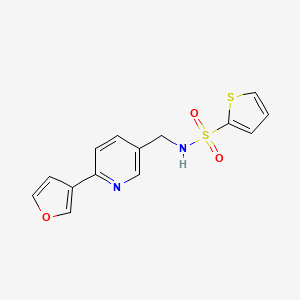

![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)

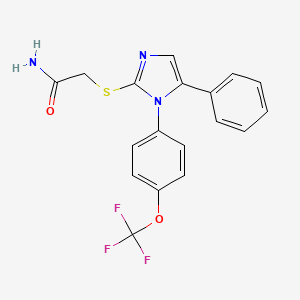

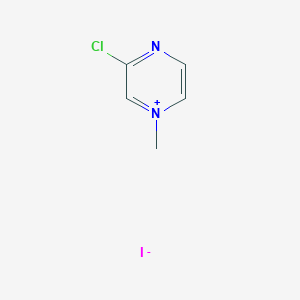

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)

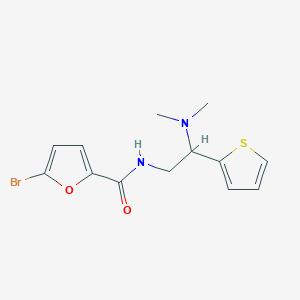

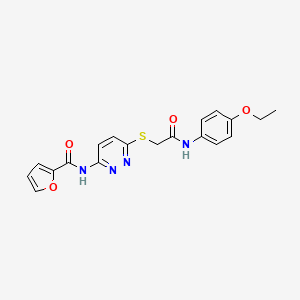

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

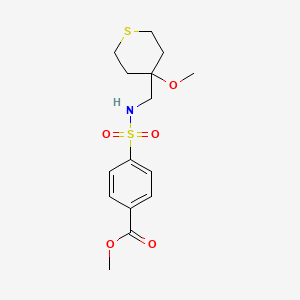

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)